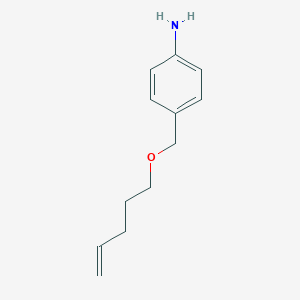

4-(Pent-4-enoxymethyl)aniline

Description

4-(Pent-4-enoxymethyl)aniline is an aromatic amine derivative featuring an aniline core substituted with a pent-4-enoxymethyl group (–CH2–O–C5H9 with a terminal double bond). Its molecular formula is inferred as C12H15NO, with a molecular weight of 189.25 g/mol. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility in organic solvents compared to simpler aniline derivatives, and reactivity in addition or polymerization reactions due to the terminal double bond .

Properties

IUPAC Name |

4-(pent-4-enoxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLHBWCEWQAWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159608-33-8 | |

| Record name | 4-[(pent-4-en-1-yloxy)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-enoxymethyl)aniline typically involves the nucleophilic substitution of an appropriate halogenated precursor with an aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of benzene derivatives followed by reduction to the corresponding aniline. This process often employs catalytic hydrogenation or metal-acid reduction methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-enoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically yield the corresponding amine or hydrocarbon derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the aniline group directs the substitution to the ortho and para positions on the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions

Major Products

The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Pent-4-enoxymethyl)aniline has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Pent-4-enoxymethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pent-4-enoxymethyl substituent may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key aniline derivatives with structural similarities to 4-(Pent-4-enoxymethyl)aniline:

Key Comparative Analysis

Electronic Effects

- Electron-Donating Groups: 4-Methoxy-N-(4-methoxybenzyl)aniline (dual methoxy groups) exhibits strong electron-donating effects, increasing the electron density of the aromatic ring and enhancing nucleophilicity. This contrasts with this compound, where the ether-linked substituent has a milder electron-donating effect . 4-Hexyloxyaniline’s hexyloxy group (–O–C6H13) provides moderate electron donation, comparable to the pentenoxymethyl group but without conjugation via a methylene bridge .

- Electron-Withdrawing Groups: 4-(Methanesulfonylmethyl)aniline contains a sulfonyl group (–SO2–), which withdraws electron density, reducing the basicity of the aniline nitrogen.

Steric Effects

- In contrast, the pentenoxymethyl group in this compound is less sterically demanding, favoring reactions requiring spatial accessibility .

- 4-Methoxy-N-(4-methoxybenzyl)aniline has a benzylamine moiety that may hinder para-substitution, whereas the linear pentenoxymethyl group in this compound allows for less hindered reactivity .

Biological Activity

4-(Pent-4-enoxymethyl)aniline is an organic compound belonging to the class of aromatic amines, characterized by its unique structure that includes an aniline group attached to a benzene ring with a pent-4-enoxymethyl substituent. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activity and interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and its structure can be represented as follows:

This compound exhibits properties typical of aniline derivatives, which may influence its biochemical interactions.

Target and Mode of Action

The primary target for this compound is the formation of complexes with titanium (IV) dichloride. The compound is known to react with salicylaldehyde, leading to the formation of (n-aryl)salicylaldimines. This reaction suggests a role in olefin polymerization pathways, potentially impacting the properties and functions of these molecules.

Biochemical Pathways

While specific biochemical properties of this compound are not extensively documented, it can be inferred from its structure that it may interact with various enzymes and proteins. Such interactions could influence cellular functions, including cell signaling pathways, gene expression, and metabolic processes.

Cellular Effects

Aniline derivatives like this compound can affect cell function through several mechanisms:

- Cell Signaling : They may modulate signaling pathways critical for cellular communication.

- Gene Expression : Potential alterations in gene expression could lead to changes in protein synthesis.

- Metabolic Interactions : The compound may engage in metabolic pathways that influence energy production and utilization within cells.

Dosage Effects in Animal Models

Future research is anticipated to explore dosage effects in animal models. Investigations could reveal threshold levels for biological activity and any toxicological effects associated with high doses.

Research Applications

This compound has several applications across different scientific domains:

- Chemistry : It serves as a precursor for synthesizing complex organic molecules and polymers.

- Biology : Its biological activity is under investigation for potential therapeutic applications.

- Medicine : Ongoing research aims to understand its role as a pharmaceutical intermediate.

- Industry : The compound is utilized in producing dyes, pigments, and other industrial chemicals.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Class | Aromatic amines |

| Molecular Formula | CHN |

| Primary Action | Complex formation with titanium (IV) dichloride |

| Biochemical Role | Potential involvement in olefin polymerization |

| Cellular Impact | Modulation of signaling pathways, gene expression, metabolic processes |

| Research Applications | Chemistry, biology, medicine, industry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.